Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound characterized by its unique pyrazolo[3,4-b]pyridine core structure. This compound is notable for its potential biological activities, particularly as a kinase inhibitor, which positions it as a candidate for therapeutic applications in various diseases, including cancer and metabolic disorders. The compound's IUPAC name reflects its intricate structure, which includes a cyclopropyl group and a fluorophenyl substituent.
The compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is specifically categorized as a pyrazolo[3,4-b]pyridine derivative, which is known for its diverse pharmacological properties. The compound has been documented in several chemical databases, including PubChem and BenchChem, where it is referenced by its CAS number 53527-28-9.
The synthesis of methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step reactions that may include condensation reactions between substituted pyrazoles and various building blocks such as aldehydes or carboxylic acids.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be described as follows:
The structural formula can be represented as:
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate primarily involves its role as a kinase inhibitor:
The physical properties of methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate include:
Chemical properties include:
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific applications:
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-rich bicyclic heterocycles increasingly exploited in targeted drug discovery. These fused-ring systems integrate the pharmacodynamic advantages of pyrazoles and pyridines, enabling precise molecular interactions with biological targets. The specific compound methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS 938001-13-9) exemplifies strategic rational design within this scaffold, incorporating key substituents that optimize physicochemical and target-binding properties [9].
Table 1: Key Molecular Properties of Methyl 6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Property | Value | Description |
---|---|---|
CAS Number | 938001-13-9 | Unique chemical identifier |
Molecular Formula | C₁₈H₁₆FN₃O₂ | Elemental composition |
Molecular Weight | 325.34 g/mol | Mass of one molecule |
Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)C4=CC=C(C=C4)F | Linear structure notation |
XLogP3 | 3.4 | Predicted octanol-water partition coefficient (indicates lipophilicity) |
Topological Polar Surface Area | 57 Ų | Measure of molecular polarity and potential for membrane permeation |
Boiling Point | 420.4±45.0 °C | Estimated physical property for handling |
Density | 1.39±0.1 g/cm³ | Estimated physical property for synthesis scale-up |
The pyrazolo[3,4-b]pyridine core is a diazole-fused pyridine exhibiting planar, electron-deficient aromatic character critical for:
The carboxylate ester at C4 (as in the title compound) balances cell permeability (methyl ester) with synthetic versatility for subsequent hydrolysis to carboxylic acid derivatives (e.g., CAS 937598-64-6) or conversion to amides [1] [9]. This position is sterically exposed, facilitating interactions with catalytic residues in enzymes.
Cyclopropyl at C6:
4-Fluorophenyl at N1:
Table 2: Comparative Impact of Substituents on Pyrazolo[3,4-b]pyridine Properties
Position | Substituent | Key Effects | Example Compound (CAS) |
---|---|---|---|
C6 | Cyclopropyl | Enhanced π-donation, metabolic stability, hydrophobic contact | 938001-13-9 (title compound) |
C6 | Methyl | Moderate electron donation, increased metabolic oxidation risk | 25247445 [7] |
C6 | Hydrogen | Increased electron deficiency, susceptibility to nucleophilic attack | 25247906 [2] |
N1 | 4-Fluorophenyl | Balanced lipophilicity, metabolic resistance, target affinity | 938001-13-9 (title compound) |
N1 | Methyl | Reduced steric bulk, lower logP, diminished kinase affinity | Discontinued analog (F428541) [4] |
N1 | Propyl | Increased lipophilicity (XLogP >4), potential hERG liability | 19497958 [6] |
C5 | Chlorine | Enhanced electrophilicity, orthogonal synthetic handles | 1011399-65-7 [10] |
Pyrazolo[3,4-b]pyridines emerged as isosteres of purines and indoles, with key developmental milestones:
Table 3: Evolution of Key Pyrazolo[3,4-b]pyridine Derivatives in Drug Discovery
Era | Scaffold Innovations | Therapeutic Target | Advancement |
---|---|---|---|
1980s-2000s | Unsubstituted pyrazolo[3,4-b]pyridines | Nucleoside mimics | Proof of concept for kinase binding; limited by poor DMPK properties |
Early 2010s | C4 esters/Carboxylic acids (e.g., 937598-64-6) | Kinase hinge region | Improved synthetic accessibility and derivatization routes |
Mid 2010s | N1-(4-Fluorophenyl), C6-cyclopropyl (938001-13-9) | SGK1, PIM kinases, inflammation | Optimized target affinity and metabolic stability; multiple patent filings (e.g., US9221828B2) [5] [9] |
2020s | C5 Halogenation (e.g., 1011399-65-7) | Oncology targets | Enabled Pd-mediated cross-coupling for chemical diversity expansion [10] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: